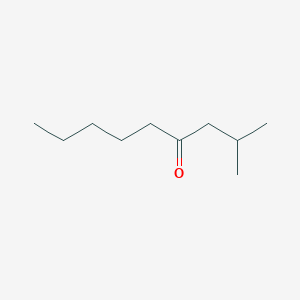

2-Methyl-4-nonanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylnonan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-5-6-7-10(11)8-9(2)3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKJRTYHOUYGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289305 | |

| Record name | 2-METHYL-4-NONANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-76-5 | |

| Record name | 2-Methyl-4-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-nonanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-4-NONANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Methyl 4 Nonanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-Methyl-4-nonanone. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each proton and carbon atom, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the distinct types of protons in the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration values are key to assigning each proton to its specific location.

Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the electronic environment of the protons. Protons near the electron-withdrawing carbonyl group (C=O) at the C4 position are deshielded and appear at a higher chemical shift (downfield).

Multiplicity: The splitting of a signal into multiple peaks is due to the influence of neighboring protons (spin-spin coupling). The n+1 rule is often applied, where 'n' is the number of equivalent protons on adjacent carbons.

Integration: The area under each signal is proportional to the number of protons it represents.

| Proton Assignment | Approximate Chemical Shift (δ) ppm | Multiplicity | Integration |

| CH₃ (C1) | 0.9 | Doublet | 6H |

| CH (C2) | 2.1 | Multiplet | 1H |

| CH₂ (C3) | 2.4 | Doublet | 2H |

| CH₂ (C5) | 2.4 | Triplet | 2H |

| (CH₂)₃ (C6-C8) | 1.2-1.6 | Multiplet | 6H |

| CH₃ (C9) | 0.9 | Triplet | 3H |

Table 1: Predicted ¹H NMR data for this compound. Actual experimental values may vary slightly depending on the solvent and instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a direct map of the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal. nih.gov The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms.

The most downfield signal in the spectrum is characteristic of the carbonyl carbon (C4) due to the significant deshielding effect of the double-bonded oxygen atom. The carbons of the alkyl chain appear at higher field (lower chemical shift).

| Carbon Assignment | Approximate Chemical Shift (δ) ppm |

| C1 | 22.5 |

| C2 | 25.0 |

| C3 | 52.0 |

| C4 (C=O) | 211.0 |

| C5 | 40.0 |

| C6 | 26.0 |

| C7 | 31.5 |

| C8 | 22.5 |

| C9 | 14.0 |

Table 2: Predicted ¹³C NMR data for this compound. nih.gov Actual experimental values can differ based on experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously establishing the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to trace the proton network through the carbon chain. d-nb.infooup.com

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu Each cross-peak in an HMQC or HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is directly attached. libretexts.orgcolumbia.edu This is invaluable for assigning carbon signals based on their known proton assignments. libretexts.orgcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). libretexts.orgcolumbia.edu HMBC is instrumental in piecing together the molecular structure by connecting fragments identified through COSY and HMQC. For instance, it can show a correlation between the protons on C3 and the carbonyl carbon at C4, confirming their proximity. libretexts.orgcolumbia.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is essential for its identification and structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Patterns

In EI-MS, the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

The molecular ion peak (M⁺), corresponding to the intact molecule, may be observed, though it can be weak for some ketones. The fragmentation pattern is key to elucidating the structure. Common fragmentation pathways for ketones like this compound include:

Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this can lead to the formation of acylium ions. Cleavage between C3 and C4 would result in a fragment at m/z 99, while cleavage between C4 and C5 would yield a fragment at m/z 71. msu.edu The observation of a peak at m/z 43 is also common, corresponding to the acetyl cation [CH₃CO]⁺. msu.edu

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a gamma-hydrogen. It involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This process results in the loss of a neutral alkene molecule and the formation of a radical cation. For this compound, this can lead to the formation of fragment ions at m/z 86 and 58. msu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is ideal for analyzing the purity of a this compound sample and confirming its identity. spectrabase.com

The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. As each component, ideally pure this compound, elutes from the column, it enters the mass spectrometer. The resulting mass spectrum can then be compared to a library of known spectra (like the NIST database) for positive identification. nih.govresearchgate.net The retention time from the GC provides an additional layer of identification. researchgate.net

Isomeric Differentiation via Mass Spectral Analysis

Mass spectrometry is a powerful tool for distinguishing between isomers by analyzing their unique fragmentation patterns upon electron ionization. The structure of a ketone, including the position of the carbonyl group and any alkyl branching, dictates how the molecule breaks apart. The two primary fragmentation mechanisms for aliphatic ketones are alpha-cleavage and the McLafferty rearrangement. libretexts.org

For this compound, the molecular ion (M⁺˙) has a nominal mass-to-charge ratio (m/z) of 156. Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. This can occur on either side of the carbonyl.

Cleavage 1 (between C3 and C4): This cleavage results in the loss of an isobutyl radical (•CH₂CH(CH₃)₂) to form a resonance-stabilized acylium ion with an m/z of 85.

Cleavage 2 (between C4 and C5): This cleavage leads to the loss of a pentyl radical (•C₅H₁₁) and the formation of an acylium ion with an m/z of 71.

The McLafferty rearrangement is another key fragmentation pathway that occurs if a gamma-hydrogen is available for transfer to the carbonyl oxygen. In this compound, the pentyl chain provides accessible gamma-hydrogens. This rearrangement results in the elimination of a neutral alkene (in this case, propene, C₃H₆) and the formation of a charged enol radical cation. For this compound, this would produce a fragment at m/z 114.

These fragmentation patterns can be used to differentiate this compound from its isomers, such as the linear 4-Nonanone or the positional isomer 3-Methyl-4-nonanone . For example, alpha-cleavage in 4-Nonanone would produce fragments at m/z 99 and m/z 71. msu.edumendelset.commendelset.com The presence of a unique m/z 85 peak for this compound and an m/z 99 peak for 4-Nonanone would be a clear point of distinction. Similarly, 3-Methyl-4-nonanone would yield its own characteristic fragments, allowing for clear differentiation. The relative abundance of certain fragment ions, influenced by the stability of the radicals and cations formed (e.g., formation of a more stable tertiary radical), can also provide clues to the branching position. chromatographyonline.comspectroscopyonline.com

| Compound | Molecular Ion (m/z) | Alpha-Cleavage Fragments (m/z) | McLafferty Rearrangement Fragment (m/z) |

|---|---|---|---|

| This compound | 156 | 85, 71 | 114 |

| 4-Nonanone | 142 | 99, 71 | 86, 58 |

| 3-Methyl-4-nonanone | 156 | 99, 57 | 114 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For this compound, the most prominent and diagnostic feature in its IR spectrum is the carbonyl (C=O) stretching vibration. libretexts.org

Saturated aliphatic ketones, such as this compound, typically exhibit a strong, sharp absorption band for the C=O stretch in the region of 1715 cm⁻¹. libretexts.orgvscht.czspcmc.ac.inorgchemboulder.com This characteristic peak is a clear indicator of the ketone functional group. Other absorptions in the spectrum confirm the aliphatic nature of the molecule. These include C-H stretching vibrations from the methyl and methylene (B1212753) groups, which appear just below 3000 cm⁻¹, and C-H bending vibrations that are found in the fingerprint region (below 1500 cm⁻¹). vscht.czorgchemboulder.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone) | 1720 - 1705 | Strong, Sharp |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium to Strong |

| C-H Bend (CH₂, CH₃) | 1470 - 1450 | Variable |

| C-C-C Stretch | 1300 - 1100 | Moderate |

Microwave Spectroscopy for Conformational Analysis and Internal Dynamics

Microwave spectroscopy provides extraordinarily precise information about a molecule's structure in the gas phase. By measuring the absorption of microwave radiation, the rotational constants (A, B, and C) of a molecule can be determined with high accuracy. These constants are inversely proportional to the molecule's moments of inertia and thus serve as a unique fingerprint of its three-dimensional geometry. researchgate.net

Due to the flexibility of its alkyl chain, this compound can exist in multiple stable conformations, or rotamers. Each distinct conformer has a unique shape and therefore a unique set of rotational constants. A microwave spectrum would thus consist of overlapping spectra from all populated conformers present in the gas-phase sample. acs.org

Application of Computational Chemistry in Spectroscopic Data Interpretation (e.g., DFT Calculations for Vibrational Frequencies and Chemical Shifts)

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable partner to modern spectroscopy. ustc.edu.cn DFT methods are used to predict the properties of molecules, providing a theoretical framework that aids in the interpretation of complex experimental data. frontiersin.orgicm.edu.pl

For the analysis of this compound, DFT calculations would typically begin with a conformational search to identify the various low-energy structures (rotamers) the molecule can adopt. core.ac.ukuc.pt For each stable conformer identified, a geometry optimization is performed to find its lowest energy structure. From these optimized geometries, a variety of spectroscopic parameters can be calculated.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies of the molecule. faccts.de These theoretical frequencies can be compared directly with an experimental IR spectrum. Although there is often a systematic overestimation of the frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement between theory and experiment and allowing for confident assignment of the observed vibrational bands. researchgate.net

Rotational Constants: The optimized geometry of each conformer can be used to calculate its theoretical rotational constants. frontiersin.org These predicted constants are crucial for assigning the complex lines observed in a microwave spectrum. An unequivocal match between the experimental constants and those calculated for a specific conformer confirms its structure. researchgate.net DFT can also be used to calculate the energy barriers for internal rotations, which can then be compared to the values derived from the splittings in the microwave spectrum. mdpi.com

By combining experimental measurements with theoretical calculations, a highly detailed and reliable picture of the structure and dynamics of this compound can be constructed.

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Nonanone

Carbonyl Group Reactivity

The polarized nature of the carbon-oxygen double bond in 2-Methyl-4-nonanone, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles.

Grignard reagents, with the general formula R-MgX, are potent nucleophiles that readily add to the carbonyl carbon of ketones. organic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), proceeds via nucleophilic addition to yield a tertiary alcohol after an acidic workup. The alkyl group from the Grignard reagent forms a new carbon-carbon bond at the carbonyl carbon. Due to the planar nature of the carbonyl group, the nucleophilic attack can occur from either face, leading to the formation of a racemic mixture if a new stereocenter is created at the carbonyl carbon. chemistrysteps.com

Table 1: Products of Grignard Addition to this compound

| Grignard Reagent | Product after Acidic Workup |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 2,4-Dimethyl-4-nonanol |

The carbonyl group of this compound can be reduced to a secondary alcohol, 2-Methyl-4-nonanol. This transformation is commonly achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.commasterorganicchemistry.com Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.orglibretexts.org

Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.uk Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step. byjus.commasterorganicchemistry.com Similar to Grignard additions, the reduction of the prochiral carbonyl group results in the formation of a new stereocenter at the C4 position, typically yielding a racemic mixture of (R)- and (S)-2-Methyl-4-nonanol. chemistrysteps.com

Table 2: Common Reducing Agents for this compound

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 2-Methyl-4-nonanol |

In the presence of water, ketones can exist in equilibrium with their corresponding hydrate (B1144303) (a geminal diol). For this compound, this equilibrium generally lies far to the left, favoring the ketone, as hydrates of acyclic ketones are typically unstable.

Cyanohydrin formation, however, is a synthetically useful reaction where a cyanide ion (CN⁻), typically from a source like hydrogen cyanide (HCN) or potassium cyanide (KCN), adds to the carbonyl carbon. chemguide.co.ukdocbrown.info This reaction is usually base-catalyzed and results in the formation of a 2-hydroxy-2-methyl-4-nonanenitrile. chemguide.co.uksavemyexams.com The reaction proceeds through a nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. chemguide.co.uk

Alpha-Carbon Reactivity and Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-carbons) of this compound are acidic and can be removed by a base to form a resonance-stabilized intermediate called an enolate.

This compound is an asymmetrical ketone with two different sets of alpha-protons, at the C3 and C5 positions. This leads to the possibility of forming two different regioisomeric enolates: the kinetic enolate and the thermodynamic enolate. udel.edureddit.com

Kinetic Enolate: The kinetic enolate is formed by the removal of a proton from the less sterically hindered alpha-carbon, which is the methyl-substituted C3 position. This enolate is formed faster and is favored under conditions of strong, bulky bases (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) and short reaction times. ochemacademy.comyoutube.com

Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate and is formed by removing a proton from the more substituted alpha-carbon, the methylene (B1212753) group at the C5 position. Its formation is favored under conditions that allow for equilibrium to be established, such as with a weaker, smaller base (like sodium ethoxide) at higher temperatures and longer reaction times. ochemacademy.commasterorganicchemistry.com The increased stability of the thermodynamic enolate is due to the more substituted double bond. masterorganicchemistry.com

Table 3: Conditions for Regioselective Enolate Formation of this compound

| Enolate Type | Favored By | Base Example | Temperature | Product |

|---|---|---|---|---|

| Kinetic | Less hindered proton removal | Lithium Diisopropylamide (LDA) | Low (-78 °C) | 2-Methylnon-3-en-4-olate |

Once formed, enolates are excellent nucleophiles and can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction. youtube.comlibretexts.orglibretexts.org This alkylation reaction forms a new carbon-carbon bond at the alpha-position. The regioselectivity of the alkylation is determined by which enolate is formed. youtube.comyoutube.com

Alkylation of the Kinetic Enolate: Formation of the kinetic enolate of this compound with LDA followed by the addition of an alkyl halide (e.g., methyl iodide) will result in alkylation at the C3 position, yielding 2,3-dimethyl-4-nonanone. youtube.com

Alkylation of the Thermodynamic Enolate: Formation of the thermodynamic enolate followed by the addition of an alkyl halide will result in alkylation at the C5 position, yielding 2-methyl-5-alkyl-4-nonanone.

This ability to control the site of alkylation makes this compound a useful building block for the synthesis of more complex molecules. masterorganicchemistry.commasterorganicchemistry.com

Aldol (B89426) Addition and Condensation Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone (an aldol addition), which can be followed by dehydration to yield a conjugated enone (an aldol condensation). libretexts.org For ketones, self-aldol reactions can occur but are often less favorable than those involving aldehydes due to the products being more sterically hindered. masterorganicchemistry.com

This compound is an unsymmetrical ketone with two distinct α-carbons that can be deprotonated to form different enolates: the C-3 position and the C-5 position. This leads to the potential for forming both kinetic and thermodynamic controlled products.

Kinetic Enolate: Deprotonation at the less hindered C-5 position by a sterically demanding, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would yield the kinetic enolate. organic-chemistry.org

Thermodynamic Enolate: Deprotonation at the more substituted C-3 position under conditions that allow for equilibrium (e.g., using a weaker base like an alkoxide) would favor the more stable, substituted thermodynamic enolate.

The self-condensation of this compound can theoretically lead to two different β-hydroxy ketone products, which can subsequently dehydrate to form α,β-unsaturated ketones. The specific reaction pathway and product distribution would be influenced by the choice of catalyst (acid or base) and reaction conditions. wikipedia.org Studies on the similar unsymmetrical ketone, 2-butanone, have shown that both possible enolate ions (from the methyl and methylene groups) can be generated, leading to different branched-chain products. mdpi.com

| Enolate Type | Position of Deprotonation | Controlling Conditions | Potential Aldol Addition Product (Self-Reaction) |

|---|---|---|---|

| Kinetic | C-5 (Methylene) | Strong, bulky base (e.g., LDA), low temperature | 5-Hydroxy-7-methyl-5-pentyl-3-decanone |

| Thermodynamic | C-3 (Methylene) | Weaker base (e.g., NaOEt), equilibrium conditions | 3-Hydroxy-2-isobutyl-3-pentyl-4-heptanone |

Mechanistic Studies of this compound Transformations

While specific, detailed mechanistic studies focused exclusively on this compound are not widely available in published literature, its transformations are understood to follow well-established reaction mechanisms for ketones.

The mechanism for the aldol reaction, a key transformation pathway, depends on whether it is base- or acid-catalyzed. wikipedia.org

Base-Catalyzed Mechanism:

Enolate Formation: A base removes an α-hydrogen from this compound, creating a resonance-stabilized enolate ion. libretexts.orglibretexts.org

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of a second molecule of this compound, forming an alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Protonation: The alkoxide is protonated by a proton source (typically the solvent or conjugate acid of the base) to yield the β-hydroxy ketone (the aldol addition product). libretexts.org

Acid-Catalyzed Mechanism:

Tautomerization: An acid catalyst promotes the tautomerization of the ketone to its enol form. wikipedia.org

Carbonyl Activation: The acid also protonates the carbonyl oxygen of a second ketone molecule, activating it as an electrophile. wikipedia.org

Nucleophilic Attack: The electron-rich α-carbon of the enol attacks the activated carbonyl carbon.

Deprotonation: A final deprotonation step yields the neutral β-hydroxy ketone and regenerates the acid catalyst. wikipedia.org

Computational studies on similar carbonyl compounds have been used to shed light on reactivity and reaction pathways. For instance, density functional theory (DFT) calculations have been employed to determine the energy profiles for the enolization of 2-butanone, showing the relative stability of the different possible enolates that can be formed. mdpi.com Such computational approaches could theoretically be applied to this compound to predict its reactivity and the favorability of different transformation pathways.

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization involves converting a compound into a derivative to enhance its properties for a specific purpose. For this compound, this is particularly relevant for improving its analysis by methods like gas chromatography-mass spectrometry (GC-MS) and for creating new functional groups for synthetic applications. jfda-online.com

For Analytical Purposes: Ketones like this compound are often derivatized prior to GC-MS analysis to increase their volatility and thermal stability, and to improve their chromatographic properties. jfda-online.com This process can also generate characteristic fragment ions in the mass spectrometer, aiding in structural elucidation and improving detection limits. researchgate.net

Common derivatization techniques for carbonyl compounds include:

Oximation: Reaction with a hydroxylamine (B1172632) reagent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), converts the carbonyl group into an oxime. researchgate.net PFBHA derivatives are highly electron-capturing, making them suitable for sensitive analysis by GC with electron capture detection (ECD) or negative ion chemical ionization (NICI) MS.

Silylation: This two-step process often begins with methoximation to protect the carbonyl group and prevent tautomerization, followed by silylation of other functional groups. youtube.com For the ketone itself, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used, although oximation is more direct for the carbonyl group. researchgate.net Silylation replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, which increases volatility and reduces polarity. youtube.com

| Reagent | Abbreviation | Derivative Formed | Purpose |

|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | PFBHA | Pentafluorobenzyl oxime | Increases sensitivity for GC-ECD/MS. researchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) enol ether | Increases volatility for GC-MS. researchgate.net |

| Methoxyamine hydrochloride | MeOx | Methoxime | Protects carbonyl group, prevents isomerization before a second derivatization step. youtube.com |

For Synthetic Purposes: this compound can be derivatized to serve as a precursor for other molecules. For example, reduction of the ketone using a reducing agent like sodium borohydride would yield the corresponding secondary alcohol, 2-methyl-4-nonanol. This alcohol could then be used in subsequent reactions, such as esterification or conversion to an alkyl halide.

Analytical Methodologies for Detection and Quantification of 2 Methyl 4 Nonanone in Complex Matrices

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 2-Methyl-4-nonanone, enabling its separation from other volatile and semi-volatile compounds present in a sample.

Gas chromatography (GC) is the premier technique for separating volatile compounds like this compound. In GC, a gaseous mobile phase carries the sample through a coated capillary column, which serves as the stationary phase. The separation is based on the differential partitioning of compounds between these two phases.

The choice of detector is crucial for the sensitivity and selectivity of the analysis. A Flame Ionization Detector (FID) is commonly used for its robust and linear response to a wide range of organic compounds. For instance, a study on olive oil volatiles utilized a Varian model 3800 gas chromatograph with an FID detector maintained at 250 °C. scielo.br Another common detector is the mass spectrometer, which is discussed in the following section.

The conditions of the GC system, such as the type of capillary column and the temperature program, are optimized to achieve the best separation. For example, in the analysis of ketones including 2-nonanone (B1664094), a temperature program starting at 40°C and ramping up to 160°C was employed. researchgate.net In the analysis of Jinhua ham volatiles, the injector temperature was set to 250°C with a constant flow of helium as the carrier gas. sjsu.edu

To achieve unambiguous identification and precise quantification, GC is often coupled with mass spectrometry (GC-MS). nih.govnih.gov This hyphenated technique combines the separation power of GC with the identification capabilities of MS. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparing it to spectral libraries like the NIST Mass Spectrometry Data Center. nih.gov

GC-MS has been widely applied in the analysis of this compound and related ketones in various food matrices. For instance, it was used to identify volatile compounds in noni pulp and blue cheese. scielo.broup.com In a study of extra-virgin olive oils, GC-MS combined with olfactometry (GC-MS/O) was used to identify key aroma compounds. mdpi.comresearchgate.net The MS can be operated in full-scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying specific target compounds. mdpi.commdpi.com

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Setting | Source |

|---|---|---|

| Injector Temperature | 250 °C | sjsu.edu |

| Carrier Gas | Helium | sjsu.edujfda-online.com |

| Column Type | Capillary (e.g., DB-5MS, DB-WAX) | jfda-online.comtandfonline.com |

| Oven Temperature Program | Initial hold at 40°C, ramp to 250°C | sjsu.edu |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | sjsu.edu |

| Mass Range | m/z 33-550 | sjsu.edu |

Sample Preparation and Extraction Methods for Volatile Compounds

Effective sample preparation is a critical prerequisite for the successful chromatographic analysis of this compound, especially from complex matrices. The goal is to isolate and concentrate the volatile compounds of interest while minimizing interference from the sample matrix.

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile extraction technique. It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace above the sample or directly immersed in a liquid sample, where volatile compounds adsorb to the coating. scispace.com After an equilibration period, the fiber is retracted and inserted into the hot injector of a GC, where the adsorbed analytes are thermally desorbed and transferred to the column for analysis. scispace.com

The choice of fiber coating is crucial for the selective extraction of target analytes. For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds. mdpi.commdpi.com Optimization of parameters such as extraction time and temperature is essential to achieve high extraction efficiency. mdpi.commdpi.com SPME has been successfully employed for the analysis of ketones, including 2-nonanone, in various foods like cheese, olive oil, and rice. mdpi.commdpi.comgcms.cz

Dynamic Headspace Sampling (DHS), also known as purge and trap, is a more exhaustive extraction technique compared to static headspace methods. In DHS, an inert gas is passed through the sample, purging the volatile compounds from the matrix. bgb-analytik.com These purged volatiles are then collected on an adsorbent trap. grupobiomaster.com Subsequently, the trap is rapidly heated, and the desorbed compounds are swept into the GC for analysis. grupobiomaster.com

DHS is particularly useful for detecting trace levels of volatile compounds due to its concentrating effect. grupobiomaster.com It has been used to analyze the volatile profile of noni pulp, where it proved effective in identifying a wide range of compounds. scielo.br The choice of adsorbent material and the purging conditions (flow rate, time, and temperature) are key parameters that influence the extraction efficiency. grupobiomaster.comresearchgate.net

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique performed under high vacuum. sjsu.edu This method is ideal for isolating thermally sensitive volatile compounds from complex matrices, as it operates at low temperatures, minimizing the formation of artifacts. mdpi.comresearchgate.net SAFE has been shown to be effective in extracting a broad range of aroma compounds, including ketones like 2-nonanone, from fatty matrices such as olive oil and dry-rendered beef fat. mdpi.commdpi.com

Simultaneous Distillation and Extraction (SDE) is another classic method that combines steam distillation and solvent extraction. mdpi.com While it is an efficient technique, the higher temperatures involved can potentially lead to the degradation of some compounds or the formation of artifacts. mdpi.comresearchgate.net SDE has been used for the extraction of volatile compounds from various food products, including squid and Hsian-tsao. tandfonline.commdpi.com

Table 2: Comparison of Extraction Methods for Volatile Compounds

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| SPME | Adsorption of analytes onto a coated fiber. scispace.com | Solvent-free, simple, sensitive. scispace.com | Fiber lifetime can be limited, potential for competitive adsorption. mdpi.com |

| DHS | Purging of volatiles with an inert gas and trapping on an adsorbent. bgb-analytik.com | High sensitivity for trace analysis, exhaustive extraction. grupobiomaster.com | Can be more complex than static headspace, potential for water interference. grupobiomaster.com |

| SAFE | Distillation under high vacuum at low temperatures. sjsu.edu | Gentle, minimizes artifact formation, good for thermally labile compounds. mdpi.com | Can be time-consuming, requires specialized equipment. |

| SDE | Combination of steam distillation and solvent extraction. mdpi.com | High extraction efficiency. mdpi.com | Higher temperatures may cause degradation or artifact formation. mdpi.com |

Sensory Evaluation and Olfactometric Detection in Conjunction with Chemical Analysis

To understand the sensory relevance of this compound, instrumental analysis is often paired with human sensory evaluation. This combination provides a more complete picture of a sample's aroma profile by correlating chemical data with odor perception.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector. researchgate.netoup.com As volatile compounds elute from the GC column, the effluent is split, with one portion directed to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained panelist can detect and describe the odor of each separated compound. vin.com

Several approaches can be used in GC-O to evaluate the sensory significance of a compound. Dilution to threshold methods, such as Aroma Extract Dilution Analysis (AEDA), involve analyzing a series of increasingly diluted extracts to determine the highest dilution at which an odor can still be detected. nih.gov This provides a semi-quantitative measure of the odor potency of a compound. imreblank.ch Another approach is the frequency detection method, where the number of times an odor is detected by a panel of assessors is recorded. researchgate.net

The following table summarizes findings from a GC-O study that identified 2-nonanone, a related ketone, as an important odorant in dog hair, highlighting the type of data generated by this methodology.

| Compound | Odor Descriptor | Finding |

| 2-Nonanone | Fruity | Identified as an important odorant in both dry and wet dog hair coat. Its concentration increased upon the addition of water. vin.com |

This table is based on data from a study on dog hair odor and is presented as an example of GC-O application.

E-noses are particularly useful for quality control and detecting alterations in food products. frontiersin.orgmdpi.com For example, an e-nose was successfully used to discriminate between healthy and altered brines in table olive fermentation by detecting the volatile profiles produced by different mold strains. frontiersin.org The data from the sensor array is typically analyzed using statistical methods like Principal Component Analysis (PCA) to visualize the differences between samples. frontiersin.org

The core components of an e-nose system include a sample delivery system, a detection system with a sensor array, and a computing system for pattern recognition. syrmasgs.com The sensors are often non-specific but, as an array, can produce a unique response to a given mixture of gases. comon-invent.com

| Technology Feature | Description | Application Example |

| Sensor Array | Comprises multiple sensors (e.g., metal oxide semiconductors) that react to volatile compounds, creating a unique signal pattern. syrmasgs.com | Distinguishing between brines inoculated with different mold strains based on their volatile emissions. frontiersin.org |

| Pattern Recognition | Software interprets the sensor signals in real-time to detect anomalies or recognize specific odor patterns. comon-invent.com | Identifying spoilage in food matrices by comparing the sample's odor fingerprint to a reference. frontiersin.org |

| Real-Time Monitoring | Provides continuous "sniffing" of the environment for immediate alerts about changes in air composition. comon-invent.comnasa.gov | Monitoring air quality for industrial gas emissions or cabin air in specialized environments. comon-invent.comnasa.gov |

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique for the real-time monitoring of volatile organic compounds. wur.nl It is considered a "green" analytical technique because it often requires no solvents or non-renewable carrier gases. wur.nl The fundamental principle involves soft chemical ionization where protonated water molecules (H₃O⁺) transfer a proton to any VOC with a higher proton affinity than water. wur.nlnih.gov

This technique offers several advantages, including high sensitivity, rapid analysis time, and direct sample introduction without pre-concentration or pre-treatment. wur.nlactris.eu PTR-MS can be used for continuous measurements, making it suitable for applications like breath analysis and monitoring bioprocesses. wur.nl However, PTR-MS can be subject to interferences from ion fragmentation, which can complicate the quantification of certain compounds. copernicus.org For ketones like this compound, studies have been conducted to understand their behavior and product ion distributions under different PTR-MS operating conditions. nih.gov

| Parameter | Description | Relevance to this compound Analysis |

| Ionization Source | Typically uses H₃O⁺ as the reagent ion for proton transfer. wur.nl | Allows for soft ionization, minimizing fragmentation and preserving the molecular ion for detection. |

| Drift Tube | A reaction chamber where proton transfer occurs between H₃O⁺ and VOCs. wur.nlnih.gov | The conditions within the drift tube (e.g., electric field) can be manipulated to potentially distinguish between isomers. nih.gov |

| Mass Analyzer | Often a time-of-flight (ToF) analyzer, providing high mass resolution. copernicus.org | Enables the separation and identification of protonated molecules based on their mass-to-charge ratio. |

Quantitative Analysis and Calibration Strategies

Accurate quantification of this compound requires robust calibration strategies to ensure the reliability of the analytical results.

An external standard calibration is a common approach. This involves creating a series of reference solutions with known concentrations of the target analyte. unito.it These standards are then analyzed to generate a calibration curve, which plots the instrument response against the concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its response and interpolating from the calibration curve. oup.com

The use of internal standards is another crucial strategy, particularly in complex matrices where matrix effects can influence the analyte signal. nih.gov An internal standard is a compound with similar chemical and physical properties to the analyte, which is added to both the calibration standards and the samples in a known, constant amount. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, variations in sample preparation and instrument performance can be compensated for. researchgate.net For the analysis of ketones, other ketones from the same homologous series are often used as internal standards. nih.gov

In a study on volatile compounds released by skeletal muscle cells, 2-nonanone was one of the quantified ketones. The study employed gaseous humid calibration mixtures and validated their method by determining the limits of detection (LOD) and quantification (LOQ), as well as the relative standard deviations (RSDs). nih.gov

The following table presents data from a quantitative study, illustrating the levels of 2-nonanone detected and the validation parameters.

| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) | Concentration Finding |

| 2-Nonanone | 0.03 ppb to 0.4 ppb (range for all compounds studied) | Defined as 3 x LOD | 4% to 13% (range for all compounds studied) | Found to be released by L6 muscle cells. nih.gov |

This table is based on data from a study on VOCs from cell cultures and is presented as an example of quantitative analysis application.

Biological and Ecological Significance of 2 Methyl 4 Nonanone

Occurrence as a Volatile Organic Compound (VOC) in Natural Systems

2-Methyl-4-nonanone is frequently identified as a component of the complex mixture of VOCs emitted by living organisms. Its volatility allows it to travel through air and soil, where it can act as an infochemical, influencing the behavior and physiology of other organisms in the ecosystem.

Microorganisms are a primary source of this compound in the environment. It is classified as a microbial volatile organic compound (MVOC), produced through various metabolic pathways, particularly the incomplete β-oxidation of fatty acids.

Biofilm-Associated Production: Research has identified this compound as a metabolite produced by bacteria organized in biofilms. For instance, the opportunistic pathogen Pseudomonas aeruginosa is known to emit a distinct profile of VOCs, including this compound, from its biofilms [11, 20]. The production of such MVOCs is significant as they can mediate inter-kingdom signaling, potentially influencing the growth of competing fungi or modulating host responses . The emission of these compounds from a biofilm matrix suggests a role in structuring the microbial community and interacting with the surrounding environment.

Food Spoilage: The presence of this compound is often an indicator of microbial spoilage in food products, especially those rich in lipids. Molds such as Penicillium roqueforti and other fungal species can metabolize fatty acids present in dairy and other foods, leading to the formation of a class of compounds known as methyl ketones, including this compound . This metabolic activity is responsible for the characteristic "moldy" or "stale" off-aromas that signify spoilage.

| Microorganism | Context | Significance | References |

|---|---|---|---|

| Pseudomonas aeruginosa | Biofilm formation | Functions as a microbial VOC (MVOC) involved in inter-kingdom signaling. | , , |

| Penicillium roqueforti and other molds | Food spoilage (e.g., dairy products) | Contributes to characteristic spoilage-related off-aromas ("moldy," "stale"). | |

| Bacillus subtilis var. natto | Food fermentation (Natto) | Contributes to the characteristic aroma profile of the fermented product. |

This compound has been detected in the volatile emissions from various plants. Its presence can be a result of the plant's own metabolism or, more commonly, the metabolic activity of microorganisms living on or inside the plant (epiphytes and endophytes).

The emission of this compound is a component of the complex chemical dialogue in the phytosphere . For example, studies on the interactions between plants and pathogenic or beneficial microbes have shown that the blend of VOCs emitted by the plant can change significantly upon microbial colonization. This compound produced by plant-associated microbes can influence plant growth or defense responses. Conversely, its emission by the plant itself may serve to attract or repel other organisms, including insects or other microbes . This highlights its role as a semiochemical in intricate ecological networks.

Role in Flavor and Aroma Perception

In the context of food science, this compound is a potent aroma compound whose perception can be either positive or negative depending on its concentration and the food matrix in which it is present.

One of the most well-documented roles of this compound is its contribution to off-flavors in lipid-containing foods, particularly dairy products. In milk and milk powders, it is associated with a "stale," "musty," or "oxidized" flavor defect. This off-flavor typically arises from the chemical auto-oxidation of unsaturated fatty acids, such as oleic acid, or through microbial degradation of milk fat during storage . The formation pathway involves the oxidation of the fatty acid to a β-keto acid, which is then decarboxylated to yield the corresponding methyl ketone. The presence of this compound, even at low concentrations, can significantly reduce the sensory quality and consumer acceptance of the product.

| Food Product | Associated Off-Flavor Descriptor | Primary Cause | References |

|---|---|---|---|

| Milk and Milk Powder | Stale, Oxidized, Musty, Metallic | Auto-oxidation of lipids; microbial degradation of milk fat. | |

| Cheese (unintended mold growth) | Moldy, Stale | Metabolism of fatty acids by spoilage fungi. |

In contrast to its role as a spoilage indicator, this compound can be a desirable and character-impact compound in certain fermented foods. A prominent example is natto, a traditional Japanese food made from soybeans fermented with Bacillus subtilis var. natto. The fermentation process generates a complex and unique aroma profile. Analysis of natto's volatile compounds has identified this compound as a key contributor. In this context, it imparts notes often described as "cheesy," "waxy," or "fruity," which are integral to the authentic and accepted flavor of natto . Its production is a direct result of the specific metabolic activities of the Bacillus starter culture on the soybean substrate.

| Food Source | Context | Sensory Contribution | References |

|---|---|---|---|

| Natto (Fermented Soybeans) | Desirable fermentation product | Cheesy, Waxy, Fruity | |

| Guava (Psidium guajava) | Natural aroma component | Contributes to the complex fruity profile with creamy/green notes. |

Ecological Function as Semiochemicals

While direct research into the specific ecological functions of this compound is limited in publicly available scientific literature, the study of structurally related nonanones and other methyl-ketones provides a strong basis for understanding its potential role as a semiochemical. Semiochemicals are chemicals that convey information between organisms, mediating critical interactions such as mating, aggregation, and host location. This family of compounds, characterized by a nine-carbon backbone and a ketone group, frequently appears in the chemical language of insects.

Investigation as Potential Insect Pheromones or Kairomones (referencing related nonanones)

Many nonanones and related methyl-ketones have been identified as pheromones (mediating intraspecific communication) or kairomones (mediating interspecific communication beneficial to the receiver). The structural similarities between these compounds and this compound suggest it could have similar biological activity.

Research has established that the capacity to produce various unbranched and methyl-branched ketones is a well-developed trait in many insect species, particularly within the ant subfamily Myrmicinae. oup.com For instance, 3-nonanone (B1329264) is used as an alarm pheromone by ants in the genus Myrmica, while 4-methyl-3-heptanone (B36217) serves the same function for the Texas leafcutter ant, Atta texana. oup.com This highlights the importance of the ketone functional group and methyl branching for chemical signaling in these social insects.

A prominent example of a related compound is 4-methyl-5-nonanone, an isomer of this compound. This compound is a key semiochemical for the Asian palm weevil (Rhynchophorus ferrugineus), a major invasive pest of palm trees. medchemexpress.comnih.gov It functions as part of the male-produced aggregation pheromone, which attracts both males and females to a location for mass attack and mating. nih.govplantprotection.pl When used in conjunction with its corresponding alcohol, 4-methyl-5-nonanol (B104968) (ferrugineol), and plant-derived kairomones like ethyl acetate, its attractive power is significantly enhanced, making it a critical component in trapping and monitoring programs for this pest. plantprotection.plcabidigitallibrary.org

Another related compound, 2-nonanone (B1664094), has been identified as a pheromone component for multiple species of cerambycid beetles (longhorned beetles). researchgate.netoup.com In species like Sematotus consobrinus and Hylotrupes quadrimaculatus, 2-nonanone is a crucial part of a multi-component pheromone blend that is essential for strong attraction. oup.com Furthermore, 2-nonanone has been shown to be an attractive volatile for the virgin female Queensland fruit fly (Bactrocera tryoni), indicating its role as a kairomone in that context. mdpi.com

The following table summarizes the functions of several nonanones as insect semiochemicals.

| Compound Name | Insect Species | Function | Source(s) |

| 4-Methyl-5-nonanone | Asian Palm Weevil (Rhynchophorus ferrugineus) | Aggregation Pheromone, Kairomone | medchemexpress.comnih.govplantprotection.pl |

| 2-Nonanone | Cerambycid Beetles (Sematotus consobrinus, Hylotrupes quadrimaculatus) | Pheromone Component | researchgate.netoup.com |

| 2-Nonanone | Queensland Fruit Fly (Bactrocera tryoni) | Attractant (Kairomone) | mdpi.com |

| 3-Nonanone | Myrmica Ants | Alarm Pheromone | oup.comresearchgate.net |

| 4-Methyl-3-heptanone | Texas Leafcutter Ant (Atta texana) | Alarm Pheromone | oup.com |

Role in Interspecific Chemical Communication and Behavioral Modulation

The role of nonanones extends beyond simple intraspecific signaling into the complex realm of interspecific chemical communication, where they can modulate the behavior of different species.

A clear example of this is the synergistic effect observed in the Asian palm weevil. The insect-produced pheromone (4-methyl-5-nonanol and 4-methyl-5-nonanone) and plant-produced volatiles (kairomones) work together to create a powerful attractant signal. plantprotection.pl This interaction between signals from different species (insect and plant) is a classic case of interspecific communication that benefits the weevil by guiding it to suitable host plants. plantprotection.pl

This form of communication is not always mutually beneficial. The phenomenon of "eavesdropping" occurs when natural enemies, such as parasitoids or predators, exploit their prey's chemical signals. For instance, certain phorid flies (Pseudacteon spp.), which are parasitoids of ants, are known to be attracted to their hosts' alarm pheromones, including compounds like 3-nonanone used by Myrmica ants. researchgate.net This allows the flies to locate their hosts for oviposition.

Furthermore, nonanones can act as repellents or deterrents, modulating behavior through avoidance. The nematode Caenorhabditis elegans exhibits a distinct avoidance response to 2-nonanone. nih.govjneurosci.org In another example, the American cockroach (Periplaneta americana) is repelled by volatile compounds generated from the environmental breakdown of its own cuticular hydrocarbons, a mixture which includes 2-nonanone. royalsocietypublishing.org These volatile breakdown products may serve as necromones (signaling a dead individual) or epideictic pheromones (signaling overcrowding), leading to group dissolution and avoidance of the area. royalsocietypublishing.org

Plants also utilize methyl ketones for defense. Compounds like 2-heptanone, 2-nonanone, and 2-undecanone (B123061) are produced by some plants and are effective in defending against insect pests, representing another layer of interspecific chemical communication. frontiersin.org

The following table details examples of interspecific interactions and behavioral modulation involving related nonanones.

| Compound Name | Emitter/Source | Receiver Species | Behavioral Effect | Source(s) |

| 4-Methyl-5-nonanone | Asian Palm Weevil / Host Plant | Asian Palm Weevil (R. ferrugineus) | Synergistic Attraction | plantprotection.plcabidigitallibrary.org |

| 3-Nonanone | Myrmica Ants | Pseudacteon Phorid Flies | Host Location (Eavesdropping) | researchgate.net |

| 2-Nonanone | Laboratory Source | Nematode (C. elegans) | Repellence / Avoidance | nih.govjneurosci.org |

| 2-Nonanone | Decomposing Cockroach Cuticle | American Cockroach (P. americana) | Repellence / Shelter Avoidance | royalsocietypublishing.org |

| 2-Nonanone | Plants | Herbivorous Insects | Defense / Deterrence | frontiersin.org |

Environmental Distribution and Fate of 2 Methyl 4 Nonanone

Atmospheric Presence and Transport

Limited specific data is available regarding the atmospheric presence and transport of 2-Methyl-4-nonanone. However, its physical and chemical properties can provide insights into its likely behavior in the atmosphere. With a moderate vapor pressure, it can be expected to partition to the atmospheric phase. Its transport would then be governed by atmospheric circulation patterns.

Carbonyl compounds, in general, are known to be present in the troposphere, originating from both direct biogenic and anthropogenic emissions, as well as being formed through the photooxidation of other volatile organic compounds (VOCs). researchgate.net Once in the atmosphere, their distribution is influenced by wind patterns and their atmospheric lifetime.

Biodegradation Pathways in Aquatic and Terrestrial Environments

Fungi are also known to be involved in the biodegradation of various organic compounds. austinpublishinggroup.com The specific pathways for this compound would likely involve enzymatic reactions that break down the carbon chain, ultimately leading to mineralization into carbon dioxide and water. The rate and extent of biodegradation would be influenced by environmental factors such as temperature, pH, nutrient availability, and the presence of adapted microbial communities.

Photochemical Degradation in the Atmosphere

The primary removal process for many organic compounds in the atmosphere is through reaction with photochemically generated hydroxyl (OH) radicals. researchgate.net The rate of this reaction is a key determinant of a compound's atmospheric lifetime. While a specific rate constant for the reaction of this compound with OH radicals was not found, studies on similar carbonyl compounds indicate that this is a significant degradation pathway. researchgate.net

Another potential atmospheric degradation pathway is photolysis, the breakdown of a molecule by solar radiation. researchgate.net The significance of photolysis for this compound would depend on its UV absorption spectrum.

Environmental Detection and Monitoring Methodologies

The detection and monitoring of this compound in environmental matrices would typically involve chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used method for the identification and quantification of volatile and semi-volatile organic compounds in air, water, and soil samples.

For analysis, an environmental sample would first be collected, followed by an extraction step to isolate the organic compounds. This could involve techniques such as solid-phase microextraction (SPME) for water samples or solvent extraction for soil and sediment. The extract is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides information on their molecular weight and fragmentation pattern, allowing for confident identification and quantification.

While specific standardized methods for this compound were not found in the reviewed literature, the general principles of environmental analytical chemistry for similar ketones would be applicable.

Conclusion and Future Research Directions

Synthesis and Optimization of 2-Methyl-4-nonanone Production

The synthesis of this compound can be achieved through various organic chemistry routes. One notable method involves the reaction of heptanoic anhydride (B1165640) with 2-pentylzinc chloride. This reaction proceeds at a controlled temperature of -40°C and results in the formation of this compound with a reported yield of 68%. Subsequent reduction of the ketone can be performed using sodium borohydride (B1222165) in methanol (B129727) to produce the corresponding alcohol, 2-methyl-4-nonanol, with a high yield of 89%.

Another synthetic approach involves the alkylation of a suitable precursor. For instance, a precursor ketone can be alkylated using an appropriate alkyl halide in the presence of a strong base. This method requires anhydrous conditions to prevent undesirable side reactions.

Industrial production may employ catalytic processes. For example, catalytic hydrogenation of a suitable precursor compound, followed by purification steps like distillation, can be utilized for large-scale synthesis. The efficiency of such hydrogenation processes can be enhanced by using catalysts like palladium on carbon.

Optimization of these synthetic routes is crucial for improving yield and purity. This involves careful control of reaction parameters such as temperature, solvent polarity, catalyst selection and loading, and stoichiometry of reactants. Monitoring the reaction progress through techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) allows for real-time adjustments to achieve optimal conditions.

Advanced Spectroscopic and Computational Studies for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its reactivity and interactions. Advanced spectroscopic techniques provide critical data for structural elucidation.

Spectroscopic Data for this compound:

| Spectroscopic Technique | Key Findings |

|---|---|

| ¹³C NMR Spectroscopy | Data available from sources such as Aldrich Chemical Company, Inc. provides information on the carbon skeleton of the molecule. nih.gov |

| GC-MS | Mass spectrometry data, often obtained using instruments like the MAT 311, helps in determining the molecular weight and fragmentation pattern. nih.gov |

| FTIR Spectroscopy | Infrared spectroscopy, using techniques like capillary cell (neat), reveals the presence of functional groups, most notably the carbonyl (C=O) stretch characteristic of a ketone. nih.gov |

Computational chemistry offers a powerful complementary tool to experimental spectroscopy. Molecular modeling and quantum mechanical calculations can provide detailed insights into the conformational landscape, bond lengths, bond angles, and electronic distribution within the this compound molecule. These computational studies can help in interpreting complex spectroscopic data and in understanding the subtle electronic effects that govern the molecule's behavior. For instance, in silico studies have been used to understand reaction mechanisms, such as the two-step mechanism of nornicotine-catalyzed aqueous aldol (B89426) reactions, which involves a stable intermediate. acs.org

Elucidation of Novel Reaction Pathways and Catalytic Transformations

The ketone functional group in this compound is a versatile handle for a variety of chemical transformations. Research into its reactivity can uncover novel reaction pathways and lead to the development of new catalytic systems.

Key reaction types for this compound include:

Oxidation: The ketone can be oxidized to form carboxylic acids or other oxidized derivatives using common oxidizing agents.

Reduction: Reduction of the carbonyl group using agents like lithium aluminum hydride or sodium borohydride yields the corresponding secondary alcohol, 2-methyl-4-nonanol.

Condensation Reactions: this compound can participate in aldol condensation reactions. For example, it can react with furanic compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) over a mixed oxide catalyst (CaO–MgO) to form branched aldol products. rsc.org These types of C-C coupling reactions are significant for upgrading biomass-derived molecules into longer-chain hydrocarbons suitable for fuels. rsc.org

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds and a variety of products.

Future research will likely focus on developing more selective and efficient catalysts for these transformations, potentially exploring enzymatic or bio-catalytic routes. The self-condensation of ketones like methyl isobutyl ketone (MIBK) to produce larger molecules such as 2,6,8-trimethyl-4-nonanone (B89465) highlights the potential for catalytic systems to create more complex carbon skeletons. sci-hub.se

Comprehensive Analysis of Biological Roles and Ecological Impact

Volatile organic compounds (VOCs), including ketones like this compound, play significant roles in biological systems and ecological interactions.

In some contexts, methyl ketones are recognized for their biological activities. For instance, 2-nonanone (B1664094) has been identified as a component of the scent profile of some organisms and can act as a semiochemical, a chemical that mediates interactions between organisms. mdpi.comfrontiersin.org It has been shown to have inhibitory effects on certain bacteria and fungi. nih.govapsnet.org For example, studies have shown that ketones like 2-nonanone can inhibit biofilm formation in the phytopathogenic bacterium Agrobacterium tumefaciens. nih.gov

Development of Ultrasensitive and Selective Analytical Techniques

The accurate detection and quantification of this compound in various matrices, from environmental samples to biological fluids, is essential for research and monitoring. The development of ultrasensitive and selective analytical techniques is a continuous effort.

Commonly used analytical methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for separating and identifying volatile compounds. mdpi.com

Headspace Analysis: Techniques like static headspace extraction and solid-phase microextraction (SPME) are used to sample volatile analytes from a liquid or solid matrix before introduction into a GC system. mdpi.comannualreviews.org

Proton Transfer Reaction-Mass Spectrometry (PTR-MS): This is a rapid and non-invasive technique for real-time monitoring of VOCs. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique provides enhanced separation power for complex mixtures of volatile compounds. envchemgroup.comresearchgate.net

Future advancements will likely focus on improving the limits of detection, enhancing selectivity, and developing portable and field-deployable analytical systems. Non-targeted analysis approaches using high-resolution mass spectrometry are becoming increasingly important for identifying unknown or emerging contaminants in the environment. envchemgroup.comacs.org

Understanding Environmental Dynamics and Mitigation Strategies

Understanding how this compound behaves in the environment is crucial for assessing its potential risks and developing mitigation strategies if necessary. This involves studying its transport, transformation, and fate in different environmental compartments.

Key areas of investigation include:

Atmospheric Fate: As a VOC, its reactivity with atmospheric oxidants like hydroxyl radicals will determine its atmospheric lifetime.

Biodegradation: The potential for microorganisms in soil and water to degrade this compound is a key factor in its environmental persistence.

Photolysis: The breakdown of the compound by sunlight is another potential degradation pathway. envchemgroup.com

Should this compound be identified as a problematic environmental contaminant, mitigation strategies could include controlling its release from industrial sources and developing bioremediation techniques to enhance its degradation in contaminated environments. The study of how related ketones are produced and degraded in engineered biological systems for biofuel production can provide insights into potential bioremediation pathways. osti.gov

Integrated Multi-Disciplinary Approaches to this compound Research

A comprehensive understanding of this compound requires an integrated, multi-disciplinary approach that combines expertise from various scientific fields.

This integrated approach would involve:

Chemistry: To continue developing efficient synthetic routes and to explore its full range of chemical reactivity.

Biology and Ecology: To elucidate its roles in biological systems, its ecological significance, and its potential impacts on ecosystems.

Analytical Science: To develop ever more sensitive and selective methods for its detection and quantification.

Environmental Science: To model its environmental fate and to develop strategies for its management.

Computational Science: To provide theoretical insights that complement and guide experimental work in all of the above areas. researchgate.net

By fostering collaboration between these disciplines, researchers can build a holistic picture of this compound, from its fundamental chemical properties to its broader environmental and biological implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.